An In-depth Technical Guide to the Isomers of 7,10-Hexadecadienoic Acid
An In-depth Technical Guide to the Isomers of 7,10-Hexadecadienoic Acid
Abstract
This technical guide provides a comprehensive overview of the isomers of 7,10-hexadecadienoic acid (C16:2), a polyunsaturated fatty acid of growing interest in biochemical and pharmaceutical research. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural diversity, physicochemical properties, biological significance, and analytical methodologies pertaining to these isomers. We will delve into the geometric and positional isomerism of C16:2 fatty acids, with a primary focus on the 7,10-isomers. Furthermore, this guide presents a validated analytical workflow for isomer identification and outlines known biosynthetic pathways. By synthesizing current knowledge and providing actionable protocols, this document aims to serve as a critical resource for the scientific community engaged in lipid research.
Introduction: The Significance of 7,10-Hexadecadienoic Acid
7,10-Hexadecadienoic acid is a polyunsaturated long-chain fatty acid with the molecular formula C₁₆H₂₈O₂.[1][2][3] As a dienoic acid, its 16-carbon backbone contains two double bonds, the locations and configurations of which give rise to a variety of isomers with distinct chemical properties and biological functions. The (7Z,10Z) isomer, in particular, has been identified as a metabolite of conjugated linoleic acid (CLA) in humans and is noted for its potential health benefits, including anti-inflammatory and anti-carcinogenic activities.[4] It has also been identified in natural sources such as milk and the seed oil of garden cress (Lepidium sativum), where it is a major constituent.[5] Understanding the full isomeric landscape of this fatty acid is crucial for elucidating its roles in metabolic pathways and for exploring its therapeutic potential.
Structural Isomerism of Hexadecadienoic Acid
Isomerism is a key determinant of a fatty acid's function. For 7,10-hexadecadienoic acid, two primary forms of isomerism are of critical importance: geometric and positional.
Geometric Isomerism
Geometric isomerism in 7,10-hexadecadienoic acid arises from the spatial arrangement of substituents around the two double bonds at carbons 7 and 10. This results in four possible stereoisomers:
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(7Z,10Z)-Hexadecadienoic acid: Both double bonds are in the cis (Z) configuration. This is the most commonly cited isomer in biological contexts.[1]
-
(7E,10E)-Hexadecadienoic acid: Both double bonds are in the trans (E) configuration.[2][6]
-
(7Z,10E)-Hexadecadienoic acid: A mixed-geometry isomer with a cis bond at C7 and a trans bond at C10.
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(7E,10Z)-Hexadecadienoic acid: A mixed-geometry isomer with a trans bond at C7 and a cis bond at C10.
The cis configuration introduces a kink in the fatty acid chain, lowering its melting point and increasing its fluidity, which is critical for membrane biology. Trans isomers are more linear and pack more tightly, resembling saturated fatty acids in their physical properties.
Positional Isomerism
Positional isomers of hexadecadienoic acid (C16:2) have the same molecular formula but differ in the location of their two double bonds along the carbon chain. While the focus of this guide is the 7,10-isomer, it is important for researchers to be aware of other naturally occurring or synthetically relevant positional isomers that may be present in biological samples. These include:
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6,9-Hexadecadienoic acid: An n-7 fatty acid.[7]
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9,12-Hexadecadienoic acid: An n-4 fatty acid, analogous in structure to linoleic acid but with a shorter chain.[8]
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5,9-Hexadecadienoic acid: Has been synthesized and evaluated for its biological activity, including the inhibition of human topoisomerase I.[9]
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(2E,4E)-Hexadecadienoic acid: A conjugated dienoic acid found in some plant species.[10]
The position of the double bonds dictates the fatty acid's metabolic pathway (e.g., n-3, n-6, n-7 series) and its suitability as a substrate for enzymes like desaturases and elongases.
Physicochemical Properties of 7,10-Hexadecadienoic Acid Isomers
Accurate physicochemical data is essential for the identification, purification, and application of fatty acid isomers. While experimental data for all isomers of 7,10-hexadecadienoic acid is not extensively available in the literature, computed properties from reliable databases provide valuable estimates.
| Property | (7Z,10Z)-Isomer | (7E,10E)-Isomer | Reference |
| CAS Number | 28290-73-5 | 2936-83-6 | [1][6] |
| Molecular Formula | C₁₆H₂₈O₂ | C₁₆H₂₈O₂ | [1][2] |
| Molecular Weight | 252.39 g/mol | 252.39 g/mol | [1][2] |
| Physical Description | Solid (Experimental) | Not Reported | [1] |
| XLogP3-AA | 5.5 | 5.5 | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |
| Rotatable Bond Count | 12 | 12 | [1][2] |
Table 1: Summary of computed and available experimental physicochemical properties for the (7Z,10Z) and (7E,10E) isomers of 7,10-hexadecadienoic acid. Most data is computed via PubChem.
Natural Occurrence and Biological Significance
The (7Z,10Z) isomer is the most well-characterized in terms of its biological role. As a metabolite of conjugated linoleic acid (CLA), it is implicated in the physiological effects of CLA, which include potential benefits related to atherosclerosis, carcinogenesis, and obesity.[4] The proposed mechanism involves the modulation of inflammatory pathways, possibly through peroxisome proliferator-activated receptor (PPAR) signaling.[4]
This isomer is also a significant component (44.37% of total fatty acids) of the seed oil from garden cress (Lepidium sativum), which has demonstrated antimicrobial, antioxidant, and anti-inflammatory properties.[5] Additionally, the corresponding aldehyde, (7Z,10Z)-7,10-hexadecadienal, is a major component of the sex pheromone of the moth Chilecomadia valdiviana, highlighting its role in chemical ecology.
Biosynthesis of 7,10-Hexadecadienoic Acid
The primary known biosynthetic route for (7Z,10Z)-7,10-hexadecadienoic acid is through the modification of longer-chain polyunsaturated fatty acids. Isotope labeling studies have demonstrated that (7Z,10Z)-7,10-hexadecadienoate can be synthesized from linoleic acid (18:2, n-6) via one cycle of chain shortening through β-oxidation.[11][12] This process removes two carbons from the carboxylic acid end of the molecule, shifting the double bonds from the Δ9,12 positions to the Δ7,10 positions while preserving their cis geometry.
Figure 1: Proposed biosynthetic pathway of (7Z,10Z)-7,10-hexadecadienoic acid from linoleic acid.
Analytical Methodologies for Isomer Identification
The structural similarity of fatty acid isomers presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of these compounds, typically after conversion to more volatile derivatives.
Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol provides a robust workflow for the analysis of 7,10-hexadecadienoic acid isomers in a lipid sample.
1. Lipid Extraction:
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Homogenize the biological sample (e.g., tissue, seeds, cells).
-
Extract total lipids using a Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to FAMEs (Acid-Catalyzed Transesterification):
-
Causality: Fatty acids must be derivatized to their volatile methyl esters (FAMEs) to be amenable to GC analysis. Acid-catalyzed transesterification is a reliable method for this conversion.
-
Add 1 mL of 2.5% (v/v) sulfuric acid in methanol to the dried lipid extract.
-
For quantitative analysis, add a known amount of an internal standard not present in the sample (e.g., methyl heptadecanoate, C17:0).
-
Seal the vial and heat at 85°C for 1 hour.
-
Cool the sample to room temperature.
3. FAME Extraction:
-
Add 1 mL of 0.9% (w/v) NaCl solution and 0.5 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to partition the FAMEs into the upper hexane layer.
-
Centrifuge at 2,500 x g for 5 minutes to ensure phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
4. GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column is crucial for separating isomers. A biscyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2380) is highly recommended. (Column dimensions: e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: 250°C, split mode (e.g., 20:1 or higher, depending on concentration).
-
Oven Program:
-
Initial temperature: 140°C.
-
Ramp 1: Increase at 20°C/min to 200°C.
-
Ramp 2: Increase at 5°C/min to 240°C.
-
Hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
5. Data Analysis:
-
Identify FAME peaks by comparing their retention times to those of authentic standards.
-
Confirm peak identity by matching the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum for methyl (7E,10E)-hexadeca-7,10-dienoate is available in the NIST database.[11]
-
Quantify by integrating the peak area and comparing it to the internal standard.
Analytical Workflow Diagram
Sources
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- 2. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 7,10-Hexadecadienoic acid (FDB022066) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 5. 7,10-hexadecadienoic acid, 2936-83-6 [thegoodscentscompany.com]
- 6. CAS 2936-83-6: (7E,10E)-hexadeca-7,10-dienoic acid [cymitquimica.com]
- 7. 6,9-Hexadecadienoic acid | C16H28O2 | CID 5312424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexadecadienoic Acid | C16H28O2 | CID 5312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. methyl (7E,10E)-hexadeca-7,10-dienoate | C17H30O2 | CID 5365579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7,10,13-Hexadecatrienoic acid | C16H26O2 | CID 5312428 - PubChem [pubchem.ncbi.nlm.nih.gov]
